molecular formula C24H50O25 B7909710 C24H42O21.4H2O

C24H42O21.4H2O

Cat. No. B7909710
M. Wt: 738.6 g/mol
InChI Key: HBMFPWLQNWOKBV-PZPQTUTQSA-N
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Description

C24H42O21.4H2O is a useful research compound. Its molecular formula is C24H50O25 and its molecular weight is 738.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • A study on oxovanadium(V) thiosemicarbazonato complexes examined the properties of a compound with the formula C20H26FeN2O3, focusing on its hydrogen bonding and structural characteristics (Dilović, Rubčić, & Cindrić, 2006).

  • Research on CO2 electroreduction to C2H4 using a metal-organic framework highlighted the transformation from CO2 to C2H4, which is significant for energy and environmental development (Qiu, Zhu, Huang, Liao, & Chen, 2021).

  • A study on ethane dehydrogenation over a supported platinum catalyst focused on the production of C2H4 through the selective dehydrogenation of C2H6, detailing the surface chemistry and reaction dynamics (Vincent, Lindstedt, Malik, Reid, & Messenger, 2008).

  • Research on the emission of vacuum ultraviolet radiation from acetylene-oxygen and methane-oxygen reactions in shock waves explored the C2H2–O2 and CH4–O2 reactions, studying the emission intensity and other properties (Kistiakowsky & Richards, 1962).

  • Another study investigated the rate constants for electronic quenching of N2(A 3Σ+u, v=0–6) by various molecules, including C2H4, using the discharge-flow technique (Thomas, Kaufman, & Golde, 1987).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21.4H2O/c25-1-6-10(29)14(33)17(36)21(40-6)39-4-9-12(31)15(34)18(37)22(42-9)43-19-16(35)11(30)7(2-26)41-23(19)45-24(5-28)20(38)13(32)8(3-27)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11-,12+,13-,14+,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMFPWLQNWOKBV-PZPQTUTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4(C(C(C(O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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